3-ethyl-1H-indole

Synthetic Chemistry Process Chemistry Indole Functionalization

Select 3-ethyl-1H-indole (97%+) for COX-2 inhibitor development or scalable 3-substituted indole synthesis. Direct evidence shows its derivatives achieve docking scores of -11.35 to -10.40 kcal/mol against COX-2, outperforming meloxicam (-6.89 kcal/mol), with reduced ulcerogenicity vs. indomethacin. Compared to 3-methylindole, it offers superior Caco-2 permeability (84.92% vs. 83.94%) and a higher-yielding regioselective route (84% vs. 35–62%), reducing production costs. Ideal for medicinal chemistry and enzymatic mechanism studies requiring quantifiable ADMET advantages.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 1484-19-1
Cat. No. B074704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1H-indole
CAS1484-19-1
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C10H11N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7,11H,2H2,1H3
InChIKeyGOVXKUCVZUROAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1H-indole (CAS 1484-19-1): A Versatile 3-Alkylindole Scaffold for Pharmaceutical and Chemical Research Applications


3-Ethyl-1H-indole (CAS 1484-19-1), also known as 3-ethylindole, is an alkylated indole derivative with the molecular formula C10H11N and a molecular weight of 145.20 g/mol [1]. It belongs to the 3-alkylindole subclass, characterized by an ethyl substituent at the C3 position of the indole ring system. This substitution pattern influences its physicochemical properties, including an estimated XLogP3 of 3.00, a topological polar surface area (TPSA) of 15.80 Ų, and a melting point of approximately 37°C [1]. 3-Ethyl-1H-indole serves as a core scaffold in medicinal chemistry for the development of bioactive molecules, including COX-2 inhibitors and anti-inflammatory agents [2]. It is also a key intermediate in synthetic organic chemistry, particularly in regioselective syntheses of 3-substituted indoles [3].

Why 3-Ethyl-1H-indole (CAS 1484-19-1) Cannot Be Simply Replaced by Other 3-Alkylindoles: Critical Differences in Reactivity, Bioactivity, and Physicochemical Profile


While other 3-alkylindoles such as 3-methylindole (skatole, CAS 83-34-1) and 3-propylindole (CAS 20662-83-3) share the indole core, substitution with a generic 3-alkyl group fails to account for quantifiable differences in chemical reactivity, biological target engagement, and ADMET properties. For instance, 3-ethyl-1H-indole and 3-methylindole exhibit divergent reaction pathways under identical enzymatic oxidation conditions, leading to distinct dimerization products [1]. Furthermore, in silico ADMET predictions reveal that 3-ethyl-1H-indole demonstrates higher predicted Caco-2 permeability (84.92%) compared to 3-methylindole (83.94%), a difference that can impact oral absorption in drug development [2][3]. In the context of anti-inflammatory drug design, 3-ethyl-1H-indole derivatives have demonstrated superior COX-2 selectivity and reduced ulcerogenicity relative to indomethacin, a benchmark NSAID [4]. These specific, measurable differences underscore that 3-ethyl-1H-indole is not a fungible commodity; its unique properties must be evaluated against the specific requirements of the intended research or industrial application.

Quantitative Differentiation Guide for 3-Ethyl-1H-indole (CAS 1484-19-1) Versus Close Analogs: A Data-Driven Evidence Compendium


Superior Synthetic Yield and Regioselectivity: 3-Ethyl-1H-indole vs. 3-Methylindole

3-Ethyl-1H-indole can be synthesized via a regioselective route from indole with a reported 84% yield for the key intermediate, 3-bromo-1-(tert-butyldimethylsilyl)indole [1]. In contrast, vapor-phase syntheses of its closest analog, 3-methylindole, from aniline and glycerol typically achieve yields between 35% and 62% under various catalytic conditions [2][3]. This represents a >22% absolute yield advantage for the 3-ethyl-1H-indole intermediate, translating to higher efficiency and lower cost in multi-step syntheses.

Synthetic Chemistry Process Chemistry Indole Functionalization

Divergent Enzymatic Oxidation Products: 3-Ethyl-1H-indole vs. 3-Methylindole with Horseradish Peroxidase

Under anaerobic oxidation conditions mediated by horseradish peroxidase (HRP), 3-ethyl-1H-indole and 3-methylindole (skatole) undergo divergent dimerization pathways [1]. While both compounds are smoothly turned over by HRP, the major products differ qualitatively: 3-methylindole yields hydrated dimers, whereas 3-ethyl-1H-indole yields anhydrodimers [1]. This divergence in reaction outcome under identical conditions demonstrates that the ethyl substituent imparts a distinct reactivity profile compared to the methyl analog.

Enzymology Biocatalysis Oxidative Metabolism Reaction Mechanism

Enhanced COX-2 Inhibitory Potential: 3-Ethyl-1H-indole Derivatives vs. Meloxicam in Docking Studies

Molecular docking studies of novel 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores revealed significantly higher binding affinities for the COX-2 enzyme compared to the reference drug meloxicam [1]. The predicted binding scores for the synthesized 3-ethyl-1H-indole derivatives ranged from -11.35 to -10.40 kcal/mol, while meloxicam exhibited a score of -6.89 kcal/mol [1]. This represents a 50-65% improvement in predicted binding energy, suggesting that the 3-ethyl-1H-indole scaffold can be elaborated to achieve potent COX-2 inhibition.

Medicinal Chemistry COX-2 Inhibition Anti-inflammatory Molecular Docking

Improved Anti-inflammatory Profile and Reduced Ulcerogenicity: 3-Ethyl-1H-indole Derivatives vs. Indomethacin

A series of 3-ethyl-2-phenyl-1-substituted-indole derivatives, designed as indomethacin analogs, demonstrated higher anti-inflammatory activity, greater selectivity for COX-2, and lower ulcerogenicity compared to the parent drug indomethacin [1]. In vivo studies showed that these derivatives significantly reduced inflammation while causing fewer gastrointestinal side effects, a common limitation of non-selective NSAIDs [1]. This indicates that the 3-ethyl-1H-indole core can be modified to yield safer anti-inflammatory agents.

Pharmacology Anti-inflammatory COX-2 Selectivity Gastrointestinal Safety

Favorable ADMET Predictions: 3-Ethyl-1H-indole vs. 3-Methylindole for Oral Bioavailability and BBB Penetration

In silico ADMET predictions using admetSAR 2 indicate that 3-ethyl-1H-indole possesses a superior profile for oral bioavailability compared to its closest analog, 3-methylindole [1][2]. Specifically, 3-ethyl-1H-indole shows a higher predicted Caco-2 permeability probability (84.92% vs. 83.94%) and a higher predicted human oral bioavailability probability (68.57% vs. 65.71%) [1][2]. Additionally, while both compounds are predicted to cross the blood-brain barrier (BBB), 3-ethyl-1H-indole has a slightly lower predicted probability (97.50% vs. 100.00%), which may be advantageous for peripherally restricted drug candidates [1][2].

ADMET Pharmacokinetics Drug-likeness In Silico Prediction

High-Value Research and Industrial Application Scenarios for 3-Ethyl-1H-indole (CAS 1484-19-1) Based on Quantitative Evidence


Medicinal Chemistry: Design of Next-Generation COX-2 Selective Inhibitors

Researchers focusing on anti-inflammatory drug discovery should prioritize 3-ethyl-1H-indole as a core scaffold. Evidence demonstrates that 3-ethyl-1H-indole derivatives exhibit significantly improved docking scores against COX-2 (-11.35 to -10.40 kcal/mol) compared to meloxicam (-6.89 kcal/mol) [1]. Furthermore, in vivo studies confirm that these derivatives can achieve higher anti-inflammatory activity with reduced ulcerogenicity relative to indomethacin [2]. This combination of potent target engagement and improved safety profile makes 3-ethyl-1H-indole an ideal starting point for developing safer NSAIDs.

Synthetic Chemistry: Efficient Large-Scale Production of 3-Substituted Indoles

Process chemists and chemical engineers should consider 3-ethyl-1H-indole for applications requiring scalable, high-yield synthesis of 3-substituted indoles. The established regioselective synthesis route reports an 84% yield for a key intermediate [3], which is significantly higher than the 35-62% yields commonly achieved in vapor-phase syntheses of 3-methylindole [4]. This superior synthetic efficiency translates to lower production costs and reduced waste, making 3-ethyl-1H-indole a more economical and environmentally friendly choice for industrial-scale production.

Biocatalysis and Enzymology: Investigating Structure-Selectivity Relationships in Peroxidase-Catalyzed Oxidations

Enzymologists studying peroxidase mechanisms can leverage the unique reactivity of 3-ethyl-1H-indole. Direct comparative studies show that under identical HRP-mediated anaerobic oxidation conditions, 3-ethyl-1H-indole yields anhydrodimers, whereas its methyl analog (3-methylindole) yields hydrated dimers [5]. This divergent product distribution provides a clear and quantifiable model system for probing how subtle changes in substrate structure (ethyl vs. methyl) influence radical coupling pathways and enzyme active-site interactions.

Drug Discovery: Optimizing ADMET Properties in Indole-Based Lead Compounds

Medicinal chemists seeking to optimize the pharmacokinetic profile of indole-based leads should consider the subtle but potentially impactful ADMET advantages of 3-ethyl-1H-indole. In silico predictions indicate a higher probability of Caco-2 permeability (84.92%) and human oral bioavailability (68.57%) compared to 3-methylindole (83.94% and 65.71%, respectively) [6][7]. While the differences are modest, they suggest that the ethyl substituent may offer a slightly more favorable balance of lipophilicity and permeability for oral drug development, a critical factor in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-ethyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.